REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl-].[Al+3].[Cl-].[Cl-].[CH3:11][O:12][C:13]1[CH:18]=[CH:17][C:16]([CH:19]2[S:25][CH2:24][CH2:23][NH:22][C:21](=O)[CH2:20]2)=[CH:15][CH:14]=1.[OH-].[Na+]>C(OCC)C.O1CCCC1.O>[CH3:11][O:12][C:13]1[CH:14]=[CH:15][C:16]([CH:19]2[S:25][CH2:24][CH2:23][NH:22][CH2:21][CH2:20]2)=[CH:17][CH:18]=1 |f:0.1.2.3.4.5,6.7.8.9,11.12|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
ethereal solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8.44 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C1CC(NCCS1)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
36 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
14.4 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The resulting clear solution is stirred at 0° C. for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature for 12 hours
|
Duration
|
12 h
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C1CCNCCS1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.14 g | |
YIELD: CALCULATEDPERCENTYIELD | 57.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |